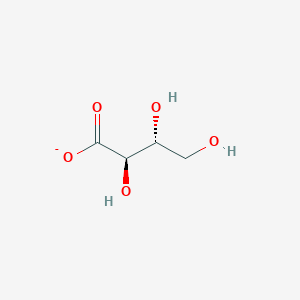
d-Erythronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-erythronate is an erythronate that is the conjugate base of D-erythronic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a D-erythronic acid.
Aplicaciones Científicas De Investigación
Microbiological Applications
1. Role in Brucella Metabolism:
Recent studies have highlighted the role of d-erythronate as a carbon source for the intracellular pathogen Brucella. This bacterium is known to utilize this compound for its survival and replication, particularly in reproductive organs. The metabolic pathway involving this compound was shown to be crucial for the virulence of Brucella, as it aids in the bacterium's ability to thrive within host macrophages and contribute to conditions such as placentitis and abortion in pregnant hosts. The regulation of this pathway is controlled by a transcriptional regulator named VdtR, which negatively regulates the expression of genes involved in this compound metabolism, thus promoting extracellular proliferation of Brucella .
Cancer Research Applications
2. Biomarker Potential:
this compound has been identified as a metabolite that accumulates in various cancer types, particularly lung cancer. Studies employing stable isotope-assisted untargeted metabolomics have demonstrated that this compound levels are significantly higher in tumor tissues compared to normal tissues. This suggests its potential as a biomarker for certain cancers, indicating its relevance in cancer diagnostics and treatment monitoring .
3. Enzymatic Pathways Involvement:
The biosynthesis of this compound involves key enzymes such as aldehyde dehydrogenase 1 family member A1 (ALDH1A1) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Research indicates that alterations in the expression of these enzymes can significantly impact intracellular levels of this compound, further implicating its role in cancer metabolism .
Metabolic Studies
4. Insights into Metabolic Pathways:
this compound is produced through complex metabolic pathways involving glycolysis and the pentose phosphate pathway (PPP). Its synthesis from erythrose involves oxidation reactions catalyzed by ALDH1A1 and GAPDH. The accumulation of this compound has been linked to the activity of these pathways, making it a valuable compound for studying metabolic disorders and enzyme functions .
Summary Table of Applications
Propiedades
Fórmula molecular |
C4H7O5- |
|---|---|
Peso molecular |
135.1 g/mol |
Nombre IUPAC |
(2R,3R)-2,3,4-trihydroxybutanoate |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/p-1/t2-,3-/m1/s1 |
Clave InChI |
JPIJQSOTBSSVTP-PWNYCUMCSA-M |
SMILES |
C(C(C(C(=O)[O-])O)O)O |
SMILES isomérico |
C([C@H]([C@H](C(=O)[O-])O)O)O |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















